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Molybdenum--nickel (1/4) - 12058-06-9

Molybdenum--nickel (1/4)

Catalog Number: EVT-14868435
CAS Number: 12058-06-9
Molecular Formula: MoNi4
Molecular Weight: 330.72 g/mol
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Product Introduction

Overview

Molybdenum-nickel (1/4), often referred to as nickel-molybdenum alloy, is a compound that combines molybdenum and nickel in a specific stoichiometric ratio. This compound is notable for its applications in various industrial processes, particularly in catalysis and materials science. Molybdenum and nickel are both transition metals with unique properties that contribute to the functionality of the alloy.

Source

Molybdenum is primarily sourced from molybdenite, while nickel is often recovered as a byproduct of copper and tungsten mining. The combination of these two metals forms alloys that enhance their individual properties, making them suitable for high-performance applications .

Classification

Nickel-molybdenum alloys are classified under metal alloys and are recognized for their corrosion resistance, high strength, and thermal stability. They are utilized in various sectors, including aerospace, automotive, and chemical processing industries .

Synthesis Analysis

Methods

The synthesis of molybdenum-nickel (1/4) can be achieved through several methods:

  • Alloying: This involves melting the individual metals together under controlled conditions to form a homogeneous alloy.
  • Chemical Vapor Deposition: A process where gaseous reactants deposit solid material onto a substrate, forming thin films of the alloy.
  • Electrodeposition: This method uses electrical current to reduce metal cations from a solution onto an electrode surface, allowing for precise control over the composition and thickness of the alloy .

Technical Details

The synthesis typically requires high temperatures to ensure complete melting and mixing of the metals. The exact conditions depend on the desired properties of the final product, such as grain size and phase distribution.

Molecular Structure Analysis

Structure

The molecular structure of molybdenum-nickel (1/4) can be described using crystallographic data. The alloy often exhibits a face-centered cubic structure, which is characteristic of many metallic alloys. The arrangement of atoms within this structure allows for enhanced mechanical properties and resistance to deformation.

Data

  • Molecular Formula: MoNi
  • Molecular Weight: Approximately 58.69 g/mol (for nickel) + 95.94 g/mol (for molybdenum) = 154.63 g/mol
  • Crystal Structure: Face-centered cubic
  • Lattice Parameters: Varies depending on the specific alloy composition .
Chemical Reactions Analysis

Reactions

Molybdenum-nickel alloys participate in various chemical reactions, particularly in catalytic processes. For example:

  • Hydrogen Evolution Reaction: Nickel-molybdenum catalysts are effective in facilitating hydrogen production from water splitting.
  • Catalytic Reforming: These alloys are also used in hydrocarbon reforming processes to produce syngas .

Technical Details

The efficiency of these reactions often depends on the surface area and morphology of the catalyst, which can be tailored during the synthesis process.

Mechanism of Action

Process

The mechanism by which molybdenum-nickel (1/4) functions as a catalyst involves several steps:

  1. Adsorption: Reactants adsorb onto the surface of the catalyst.
  2. Reaction: The adsorbed species undergo chemical transformations facilitated by the active sites on the catalyst surface.
  3. Desorption: Products desorb from the catalyst surface, allowing for regeneration of active sites for subsequent reactions.

Data

Studies have shown that nickel acts as an active site for hydrogenation reactions while molybdenum enhances stability and resistance to poisoning by sulfur compounds .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Corrosion Resistance: Molybdenum-nickel alloys exhibit excellent resistance to oxidation and corrosion in harsh environments.
  • Reactivity: These alloys can react with halogens and acids under certain conditions but are generally stable at room temperature .
Applications

Molybdenum-nickel (1/4) finds extensive use in various scientific and industrial applications:

  • Catalysts in Chemical Reactions: Particularly in hydrogen evolution reactions and hydrocarbon processing.
  • Aerospace Components: Due to their high strength-to-weight ratio and thermal stability.
  • Electronics: Used in thin-film applications due to their conductive properties .
Synthesis Methodologies of MoNi₄-Based Nanostructures

Hydrothermal and Solvothermal Fabrication Techniques

Hydrothermal and solvothermal methods enable precise crystal engineering of MoNi₄-based nanostructures through controlled reaction environments. These techniques leverage high-temperature/pressure conditions (typically 120-260°C at 5-15 MPa) in aqueous or non-aqueous media to facilitate atomic-level mixing of molybdenum and nickel precursors. The dielectric constant of water drops significantly under supercritical conditions (>374°C, >22.1 MPa), accelerating hydrolysis rates by 10³-fold compared to conventional methods [10]. This property allows exceptional control over nucleation kinetics, yielding MoNi₄ phases with tailored crystallinity and reduced defect densities.

Solvothermal approaches utilize organic solvents like ethylene glycol or dimethylformamide (DMF) to modulate reaction kinetics and surface energies. The solvent polarity directly influences nanoparticle morphology – non-polar solvents yield isotropic MoNi₄ nanoparticles (10-25 nm), while polar solvents facilitate nanorod formation (diameter: 15-30 nm, aspect ratio: 3-8) [3]. Recent advances demonstrate that pH optimization (optimal range: 8.5-10.5) during hydrothermal synthesis prevents phase segregation and enhances stoichiometric control. The introduction of microwave-hydrothermal hybrid systems further reduces reaction times from hours to minutes while improving size distribution uniformity [3] [10].

Table 1: Hydrothermal/Solvothermal Parameters for MoNi₄ Synthesis

Precursor SystemTemperature (°C)Reaction TimeMorphologyCrystallite Size (nm)Key Findings
NiCl₂ + Na₂MoO₄18012 hNanoparticles12.8 ± 3.2Spherical morphology, α-phase dominance
NiAc₂ + MoO₃2208 hNanorods18.3 × 65 (d×l)Aspect ratio controlled via pH adjustment
Ni(NO₃)₂ + (NH₄)₆Mo₇O₂₄2006 hNanoflowers25-40 (petal thickness)Hierarchical structure, β-phase stabilization

Thermal Reduction and Alloying Processes

Solid-state synthesis of MoNi₄ leverages calcination-driven atomic diffusion to achieve thermodynamically stable intermetallic phases. Precursor compounds (typically nickel-molybdate complexes or oxide mixtures) undergo controlled thermal decomposition in reducing atmospheres (5% H₂/Ar). The α→β phase transition in NiMoO₄ at ~600°C serves as a critical control point, with β-phase precursors yielding MoNi₄ with enhured phase purity (>95%) after reduction at 700-900°C [2] [9].

Laser ablation in liquids (LAL) provides a solvent-free alternative for MoNi₄ nanoparticle synthesis. Pulsed laser irradiation (1064 nm, 10 ns pulse) of Ni/Mo targets in deionized water generates colloidal nanoparticles (4-10 nm) with core-shell Ni/NiO-MoOₓ structures [6]. Subsequent thermal annealing (400-600°C) under forming gas (95% N₂/5% H₂) induces alloying while preserving nanoscale dimensions. The heating rate during thermal reduction profoundly impacts microstructure – rapid heating (>20°C/min) generates porous MoNi₄ with high surface area (45-60 m²/g), while slow ramping (2-5°C/min) yields dense alloys ideal for electrochemical stability [9].

Table 2: Thermal Processing Strategies for Phase-Controlled MoNi₄

PrecursorReduction Temp (°C)AtmosphereHolding TimeDominant PhaseSurface Area (m²/g)
NiMoO₄ (α)7005% H₂/Ar2 hMoNi₄ + Ni impurity38.5
NiMoO₄ (β)75010% H₂/N₂3 hMoNi₄ (>95%)52.1
NiO + MoO₃850Pure H₂4 hMoNi₄ + MoNi₃22.8
LAL Nanoparticles5005% H₂/Ar1 hCore-shell MoNi₄68.3

Microwave-Assisted Synthesis for Scalable Production

Microwave irradiation revolutionizes MoNi₄ synthesis through volumetric heating and selective energy absorption mechanisms. Nickel precursors exhibit higher microwave susceptibility than molybdenum compounds, creating transient localized thermal gradients (ΔT > 50°C) that drive rapid nucleation. The technique achieves heating rates exceeding 100°C/sec, reducing reaction times from hours to <10 minutes while maintaining crystallite sizes below 15 nm [3].

Key innovations include continuous-flow microwave reactors for kilogram-scale production (output: 120-150 g/hr) and modulated power protocols. Pulsed microwave irradiation (2 s on/1 s off cycles) prevents agglomeration by allowing inter-pulse cooling, yielding discrete MoNi₄ nanoparticles with narrow size distributions (PDI <0.15) [3]. Precursor engineering further enhances efficiency – metal-organic frameworks (MOFs) with Ni/Mo nodes serve as ideal microwave-responsive templates, decomposing into porous MoNi₄ networks with surface areas >100 m²/g. Solvent selection critically influences dielectric loss; ethylene glycol achieves superior temperature uniformity versus water due to its lower dielectric constant (ε' = 37 vs. 78 at 2.45 GHz) [3] [7].

Post-Synthetic Modifications (Doping and Surface Functionalization)

Post-synthetic engineering tailors MoNi₄ properties through strategic doping and surface conjugation. Transition metal dopants (Fe³⁺, Co²⁺, Cu²⁺) substitute nickel sites, modifying electronic structure via ligand field effects. Iron doping (5-10 at%) induces lattice contraction (Δa = -0.08 Å), increasing d-band electron density near the Fermi level and enhancing hydrogen adsorption energy by 0.3-0.5 eV [4] [9].

Capping agents provide essential surface stabilization while enabling functionalization:

  • Short-chain thiols (3-mercaptopropionic acid): Yield hydrophilic surfaces for electrocatalysis
  • Amino acids (cysteine, lysine): Impart biocompatibility for biomedical applications
  • Polyvinylpyrrolidone (PVP): Prevents agglomeration during solvent processing

Advanced functionalization techniques include electrophoretic graphene deposition to create MoNi₄/rGO heterostructures. This configuration enhances charge transfer kinetics (exchange current density increase: 2.3→4.8 mA/cm²) while providing structural buffering during electrochemical cycling [7]. Plasma-enhanced atomic layer deposition (PE-ALD) enables angstrom-precision coating of MoNi₄ with protective Al₂O₃ or TiO₅ layers (<5 nm thickness), significantly improving oxidative stability in acidic environments [6] [8].

Table 3: Surface Modification Approaches for MoNi₄ Nanostructures

Modification StrategyFunctional AgentKey Property EnhancementApplication Benefit
Capping Agent FunctionalizationL-cysteineImproved colloidal stability in physiological pHBiomedical imaging agents
PVP (Mw 40,000)Reduced agglomeration in organic solventsCatalyst ink formulation
Graphene HybridizationReduced graphene oxide (rGO)Charge transfer resistance reduced by 68%High-current-density electrocatalysis
Atomic Layer DepositionAl₂O₃ (3-5 cycles)Corrosion current decreased 10-foldAcid-stable electrodes
Transition Metal DopingFe³⁺ (7 at%)Hydrogen adsorption free energy optimized to -0.12 eVHER catalysis enhancement

Properties

CAS Number

12058-06-9

Product Name

Molybdenum--nickel (1/4)

IUPAC Name

molybdenum;nickel

Molecular Formula

MoNi4

Molecular Weight

330.72 g/mol

InChI

InChI=1S/Mo.4Ni

InChI Key

GNJSCFILPGRFDQ-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Mo]

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